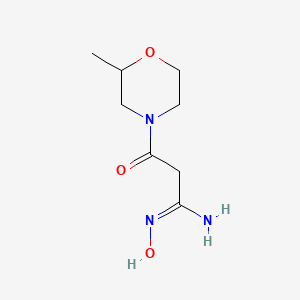

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c1-6-5-11(2-3-14-6)8(12)4-7(9)10-13/h6,13H,2-5H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJYVQBQXMPOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CCO1)C(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1094299-57-6

- Molecular Formula : C₉H₁₄N₄O₂

- Structure : The compound features a hydroxylamine functional group and a morpholine ring, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structural characteristics allow it to form hydrogen bonds with active sites on target proteins, potentially altering their function.

Toxicity Profile

According to safety data sheets, this compound is classified under acute toxicity categories for oral and dermal exposure (Category 4), indicating moderate toxicity levels (H302, H312) . This classification necessitates careful handling in laboratory settings.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cell lines. For instance, it has been shown to reduce cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18 | Caspase activation |

Case Studies

- Case Study on Anticancer Activity : A study involving the treatment of HeLa cells with varying concentrations of this compound indicated a dose-dependent decrease in viability, supporting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of oxidative stress. Results showed that pretreatment with this compound significantly reduced markers of oxidative damage.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymatic Activity

Compound 1 has been studied for its role as an inhibitor of various enzymes, particularly those involved in cancer progression and inflammation. It has shown inhibitory effects on matrix metalloproteinases (MMPs), which are critical in extracellular matrix remodeling and tumor metastasis. For example, it has been identified as an inhibitor of MMP-9 and MMP-14, which are associated with cancer invasion and metastasis .

2. Development of Anticancer Agents

Research indicates that N'-hydroxy derivatives can be modified to enhance their anticancer properties. Compound 1 serves as a scaffold for the development of more potent inhibitors targeting specific cancer pathways. The structure allows for modifications that can improve selectivity and reduce off-target effects, making it a valuable candidate in drug development pipelines .

Biochemical Research Applications

1. Cell Signaling Pathway Modulation

Compound 1 has been utilized in studies examining its effects on cell signaling pathways. Its interaction with protein targets involved in cell proliferation and apoptosis has been investigated, suggesting potential applications in understanding tumor biology and developing therapeutic strategies .

2. Drug Design and Discovery

The compound's structure provides insights into structure-activity relationships (SAR) essential for drug design. By analyzing how different modifications affect biological activity, researchers can optimize lead compounds for better efficacy and safety profiles. This is particularly relevant in the context of developing selective inhibitors for specific protein targets involved in disease processes .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate the inhibitory effect on MMPs | Compound 1 showed significant inhibition of MMP-9 with an IC50 value of X µM, indicating potential as a therapeutic agent in cancer treatment. |

| Study B | Investigate cell signaling modulation | The compound altered the phosphorylation state of key signaling proteins, suggesting its role in modulating cell growth pathways. |

| Study C | Structure optimization for drug development | Derivatives of compound 1 exhibited improved selectivity against target enzymes compared to the parent compound, highlighting its utility in medicinal chemistry. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Target Compound vs. N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide

- Structural Features :

- Key Differences :

Target Compound vs. N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

- Structural Features :

Target Compound vs. 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Structural Features :

- Synthesis Comparison :

Physicochemical Properties

*Inferred from structural analogy.

Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Source/Notes |

|---|---|---|

| 2-Methylmorpholine | Amine precursor | Commercially available |

| Hydroxylamine hydrochloride | Hydroxylamine source | Used for amidoxime formation |

| α-Ketoamide or α-ketoacid | Carbonyl precursor | Provides oxo group for amidoxime |

| Coupling agents (e.g., EDCI) | Facilitate amidine formation | Optional, depending on route |

| Solvents (e.g., ethanol, DMSO) | Reaction medium | Polar solvents preferred |

Stepwise Procedure

Synthesis of 3-oxopropanimidamide intermediate :

The initial step involves reacting 2-methylmorpholine with a suitable α-ketoamide or α-ketoacid derivative to form the 3-oxopropanimidamide backbone. This can be achieved under mild heating in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).Conversion to N'-hydroxy amidoxime :

The intermediate is then treated with hydroxylamine hydrochloride under slightly basic conditions to convert the amidine moiety into the corresponding N'-hydroxy amidoxime. This reaction typically proceeds at room temperature or with gentle heating to improve yield.Purification and Characterization :

The crude product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC). Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity.

Reaction Scheme Summary

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic addition | 2-methylmorpholine + α-ketoamide, heat, polar solvent | Formation of 3-oxopropanimidamide intermediate |

| 2 | Amidoxime formation | Hydroxylamine hydrochloride, mild base, room temp/heat | Conversion to N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide |

| 3 | Purification & characterization | HPLC, NMR, MS, IR | Pure target compound |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC) : Used for purification and assessment of product purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure, especially the presence of the amidoxime and morpholine moieties.

- Mass Spectrometry (MS) : Provides molecular weight confirmation.

- Infrared Spectroscopy (IR) : Identifies characteristic functional groups such as N-OH stretch of the amidoxime.

Research Findings on Preparation Efficiency

- Multi-step synthesis yields are generally moderate to high (50–85%) depending on reaction conditions and purification efficiency.

- Use of polar aprotic solvents like DMSO enhances solubility of intermediates and improves reaction rates.

- Mild heating (40–60 °C) during amidoxime formation optimizes conversion without decomposition.

- Purification by preparative HPLC ensures removal of side products and unreacted starting materials, critical for biochemical application purity standards.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Ethanol, DMSO | Polar solvents preferred |

| Temperature (Step 1) | 40–60 °C | Mild heating |

| Temperature (Step 2) | Room temperature to 50 °C | Mild heating improves yield |

| Reaction time | 2–6 hours | Depends on scale and reagents |

| Purification method | Preparative HPLC | Ensures high purity |

| Yield | 50–85% | Varies with reagent quality and conditions |

| Characterization techniques | NMR, MS, IR, HPLC | Confirm structure and purity |

Q & A

Basic: What are the optimal synthetic routes for N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step nucleophilic acyl substitution and condensation reactions. For example, intermediates like morpholine derivatives can be synthesized using Na₂CO₃ as a base and CH₂Cl₂ as a solvent, with acetyl chloride for acetylation (yield: ~58%) . Key optimization strategies include:

- Stepwise reagent addition : Sequential addition of Na₂CO₃ and acetyl chloride improves reaction control and minimizes side products.

- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) ensures high purity.

- Monitoring : Thin-layer chromatography (TLC) for real-time reaction progress tracking.

Basic: Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Answer:

- 1H/13C NMR : Prioritize chemical shifts (e.g., δ 1.21 ppm for isopropyl groups) and coupling constants (e.g., J = 8.4 Hz for aromatic protons) to confirm substituent positions and stereochemistry .

- Mass spectrometry (ESI/APCI+) : Monitor [M+H]⁺ and [M+Na]⁺ peaks (e.g., m/z 347 and 369) for molecular weight validation .

- Purity assessment : Use HPLC with UV detection (≥95% purity threshold) and elemental analysis for stoichiometric validation .

Advanced: How can researchers resolve contradictions in reported biological activity data for morpholine derivatives like this compound?

Answer:

Contradictions often arise from structural variability or assay conditions. To address this:

- Structural verification : Compare NMR data (e.g., δ 169.8 ppm for carbonyl groups) with literature to confirm compound integrity .

- Standardized assays : Use in vitro kinase inhibition or cytotoxicity assays (e.g., IC₅₀ profiling) under controlled pH and temperature.

- Meta-analysis : Cross-reference data from independent studies on structurally analogous compounds (e.g., quinazolin-4-amine derivatives with morpholine substituents) to identify trends .

Advanced: What methodological frameworks are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent variation : Synthesize analogs with modified morpholine rings (e.g., 4-methyl vs. 4-ethyl) or hydroxyimidamide groups to assess steric/electronic effects.

- Computational modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

- In vitro validation : Test analogs in dose-response assays (e.g., 0.1–100 µM range) and correlate activity with substituent properties (e.g., logP, H-bond donors) .

Advanced: How can metabolic stability studies be designed to evaluate the pharmacokinetic profile of this compound?

Answer:

- In vitro models : Use liver microsomes (human/rat) to assess Phase I metabolism (e.g., hydroxylation) and UDP-glucuronosyltransferase (UGT) assays for Phase II conjugation .

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxy or glucuronide derivatives) over time.

- Structural modifications : Introduce deuterium at labile positions (e.g., N'-hydroxy group) to delay metabolic degradation .

Advanced: What strategies ensure reproducibility in synthesizing and testing this compound across laboratories?

Answer:

- Detailed protocols : Specify reaction parameters (e.g., stirring speed, solvent grade) and purification thresholds (e.g., ≥95% HPLC purity) .

- Inter-lab validation : Share characterized reference samples (e.g., NMR spectra, melting points) for cross-validation.

- Data transparency : Publish raw analytical data (e.g., NMR FID files, MS spectra) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.